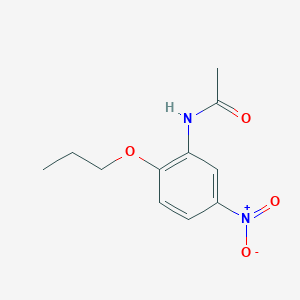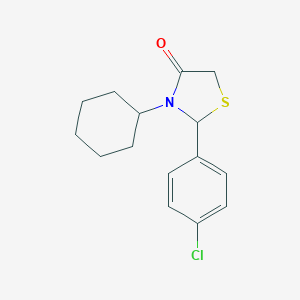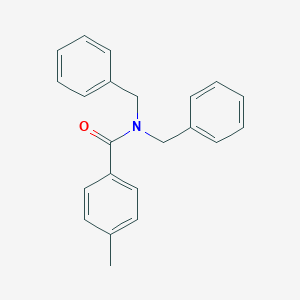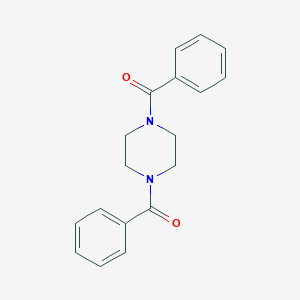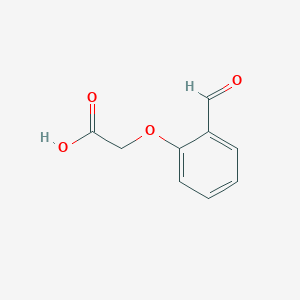![molecular formula C18H16N4S B181230 6-Benzyl-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 93073-31-5](/img/structure/B181230.png)
6-Benzyl-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Benzyl-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has attracted significant attention in the field of medicinal chemistry due to its potential therapeutic properties. This compound has been shown to exhibit a range of biological activities, including antimicrobial, antifungal, antitumor, and anti-inflammatory effects. In
Wissenschaftliche Forschungsanwendungen
6-Benzyl-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antimicrobial activity against a range of bacterial and fungal strains, including drug-resistant strains. Additionally, this compound has been found to have antitumor properties and has been investigated as a potential anticancer agent. Moreover, it has been shown to have anti-inflammatory effects and has been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis.
Wirkmechanismus
The mechanism of action of 6-Benzyl-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it is believed to exert its biological effects through the inhibition of various enzymes and proteins involved in cellular processes. For example, it has been shown to inhibit the activity of DNA gyrase, an enzyme involved in DNA replication. Additionally, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemische Und Physiologische Effekte
6-Benzyl-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to have a range of biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacterial and fungal strains, and reduce inflammation in animal models of inflammatory diseases. Additionally, it has been shown to have antioxidant properties and may help protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 6-Benzyl-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its broad range of biological activities. This compound has been shown to exhibit antimicrobial, antitumor, and anti-inflammatory effects, making it a versatile tool for studying various biological processes. However, one limitation of using this compound is its potential toxicity. Like many other heterocyclic compounds, 6-Benzyl-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole may have adverse effects on living organisms at high concentrations.
Zukünftige Richtungen
There are several future directions for research on 6-Benzyl-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One area of interest is the development of more efficient synthesis methods for this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Moreover, there is a need for more comprehensive toxicity studies to determine the safety of this compound for use in humans. Finally, the potential use of 6-Benzyl-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole as a lead compound for the development of new drugs with improved efficacy and safety profiles should be explored.
Synthesemethoden
The synthesis of 6-Benzyl-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the condensation of 2-phenylethylamine with 4-benzoyl-5-mercapto-1,2,4-triazole in the presence of acetic anhydride and acetic acid. The resulting product is then treated with benzyl chloride to obtain the final compound.
Eigenschaften
CAS-Nummer |
93073-31-5 |
|---|---|
Produktname |
6-Benzyl-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
Molekularformel |
C18H16N4S |
Molekulargewicht |
320.4 g/mol |
IUPAC-Name |
6-benzyl-3-(2-phenylethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C18H16N4S/c1-3-7-14(8-4-1)11-12-16-19-20-18-22(16)21-17(23-18)13-15-9-5-2-6-10-15/h1-10H,11-13H2 |
InChI-Schlüssel |
LPKWCGTVFANIEZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCC2=NN=C3N2N=C(S3)CC4=CC=CC=C4 |
Kanonische SMILES |
C1=CC=C(C=C1)CCC2=NN=C3N2N=C(S3)CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



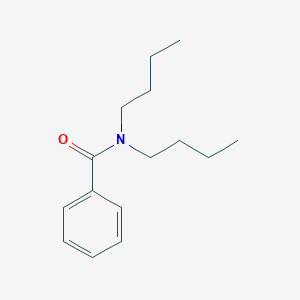
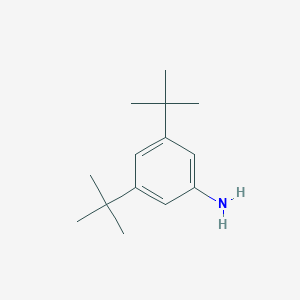
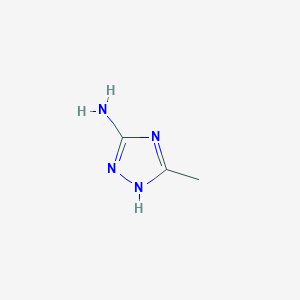
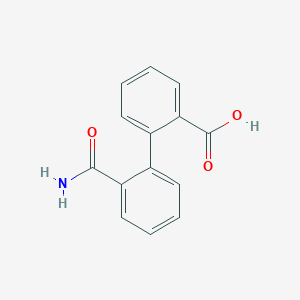
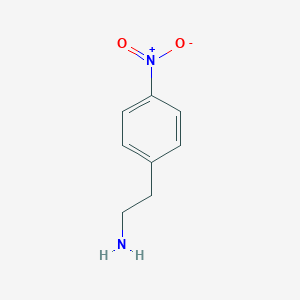
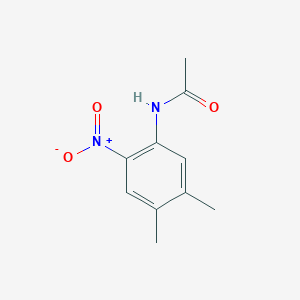
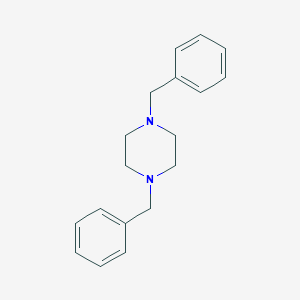
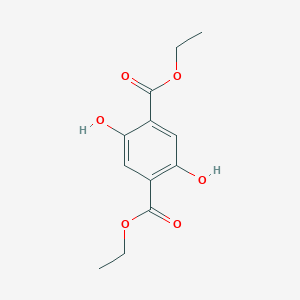
![N-[4-(benzenesulfonamido)phenyl]benzenesulfonamide](/img/structure/B181164.png)
